Stereochemical Identity Defines Biological Activity: WIN 52084 Enantiomer Comparison
The (S)-enantiomer of the 4-methyl-4,5-dihydrooxazol-2-amine scaffold, a direct structural analog of 4-methyl-4,5-dihydroisoxazol-3-amine, is the active component of the rhinovirus inhibitor WIN 52084, while the (R)-enantiomer is inactive . This establishes that the C4 stereocenter is not a passive structural feature but a critical determinant of ligand–target interaction, making enantiopure procurement essential for antiviral discovery programs.
| Evidence Dimension | Enantioselective antiviral activity against HRV14 |
|---|---|
| Target Compound Data | (S)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine: active inhibitor of HRV14 replication |
| Comparator Or Baseline | (R)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine: inactive |
| Quantified Difference | Activity observed exclusively in (S)-enantiomer; (R)-enantiomer inactive |
| Conditions | HRV14 replication inhibition assay (cellular) |
Why This Matters
Procurement of racemic or incorrect enantiomer can lead to complete loss of bioactivity in downstream antiviral assays, directly impacting project timelines and data reproducibility.
- [1] MeSH Supplementary Concept Data. Win 52084. U.S. National Library of Medicine. Available at: https://meshb.nlm.nih.gov/record/ui?ui=C056443. View Source
